molecular formula C25H23N3O6S B11332137 {4-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(2-methoxyphenyl)methanone

{4-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(2-methoxyphenyl)methanone

Cat. No.: B11332137
M. Wt: 493.5 g/mol
InChI Key: LXFBXHVXXUMUGP-UHFFFAOYSA-N
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Description

1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-(2-METHOXYBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique combination of functional groups, including a benzenesulfonyl group, a furan ring, an oxazole ring, and a methoxybenzoyl group attached to a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-(2-METHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxazole Ring Formation: The oxazole ring is often formed via cyclization reactions involving amides and aldehydes or ketones.

    Attachment of the Benzenesulfonyl Group: This step involves the sulfonylation of the intermediate compound using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Methoxybenzoyl Group Introduction: The methoxybenzoyl group is introduced through acylation reactions using methoxybenzoic acid derivatives.

    Piperazine Ring Formation: The final step involves the formation of the piperazine ring through cyclization reactions involving appropriate diamines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-(2-METHOXYBENZOYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced to form oxazoline derivatives.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-(2-METHOXYBENZOYL)PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and anticancer activities.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-(2-METHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.

    Oxazole Derivatives: Compounds containing the oxazole ring, such as 2,5-dimethyl-1,3-oxazole.

    Benzenesulfonyl Derivatives: Compounds containing the benzenesulfonyl group, such as benzenesulfonamide.

Uniqueness

1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-(2-METHOXYBENZOYL)PIPERAZINE is unique due to its combination of multiple functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H23N3O6S

Molecular Weight

493.5 g/mol

IUPAC Name

[4-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C25H23N3O6S/c1-32-20-11-6-5-10-19(20)24(29)27-13-15-28(16-14-27)25-23(26-22(34-25)21-12-7-17-33-21)35(30,31)18-8-3-2-4-9-18/h2-12,17H,13-16H2,1H3

InChI Key

LXFBXHVXXUMUGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CO4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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